molecular formula C13H15N3O4S B7901228 Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate

Numéro de catalogue: B7901228
Poids moléculaire: 309.34 g/mol
Clé InChI: UHVXYNJMGOXZBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate (CAS 1367842-55-4) is a high-value chemical building block primarily employed as a key intermediate in synthetic and medicinal chemistry research. With the molecular formula C13H15N3O4S and a molecular weight of 309.34 g/mol, this compound features a pyrazole core functionalized with both an amino group and an ester, making it a versatile scaffold for the construction of more complex molecules . Its specific structure, which includes a (3-methylsulfonylphenyl) substituent, is particularly valuable in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . This product is offered in high purity, often exceeding 99%, and is analyzed by techniques such as HPLC, GCMS, NMR, and LCMS to ensure quality and consistency for critical research applications . It is strictly intended for use in laboratory research and development as a pharmaceutical intermediate, reagent for synthesis, or material in biotechnology and pesticide intermediate studies . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Propriétés

IUPAC Name

ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)21(2,18)19/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVXYNJMGOXZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of new biological probes and imaging agents. Medicine: Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Pyrazole-3-carboxylate derivatives differ primarily in substituents at the 1- and 5-positions, which critically influence their physicochemical and biological properties. Key analogues include:

Compound Name Substituent at 1-Position Substituent at 5-Position Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Methylsulfonylphenyl Amino 323.35* Methylsulfonyl, Ethyl carboxylate
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate 4-Fluorobenzyl Amino 263.27 Fluorobenzyl, Ethyl carboxylate
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Chloropyridazinyl Amino 296.72 Chloropyridazinyl, Ethyl carboxylate
Ethyl 5-amino-1-(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl-3-methylthio-1H-pyrazole-4-carboxylate 5'-Methyl-1'-t-butylpyrazolylcarbonyl Methylthio 395.50 Pyrazolylcarbonyl, Methylthio
Ethyl 5-amino-1-(5-(benzofuran-2-yl)-1-phenylpyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate Benzofuran-phenylpyrazolecarbonyl Amino 404.40* Benzofuran, Phenylpyrazolecarbonyl

*Calculated based on molecular formula.

Key Observations:
  • Bulkier Substituents : The t-butylpyrazolylcarbonyl group in increases steric hindrance, likely reducing bioavailability but improving target specificity.
Key Findings:
  • The target compound exhibits superior analgesic and anti-inflammatory effects compared to analogues lacking methylsulfonyl groups .
  • Antimicrobial activity is prominent in benzofuran-containing derivatives due to enhanced membrane interaction .
Key Insights:
  • The use of ethoxymethylene reagents (e.g., in ) simplifies pyrazole ring formation but requires stringent temperature control.
  • Acid anhydride-based synthesis (target compound) offers higher reproducibility for scale-up .

Activité Biologique

Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate (CAS Number: 1367842-55-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 309.34 g/mol
  • Structural Features : The compound features a pyrazole ring substituted with an amino group and a methylsulfonylphenyl moiety, which may influence its biological interactions and activity.

Biological Activity Overview

Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate exhibits various biological activities, including anti-inflammatory, anticancer, and potential neuroprotective effects. Below are detailed findings from recent research.

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures have shown significant anti-inflammatory effects. For example, a study demonstrated that certain pyrazole derivatives inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin E₂ production. The IC₅₀ values for these compounds ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

Table 1: Inhibitory Activity of Pyrazole Derivatives on COX Enzymes

CompoundIC₅₀ (μmol)COX-1 InhibitionCOX-2 Inhibition
Celecoxib0.04 ± 0.01YesYes
Indomethacin9.17YesYes
Ethyl Pyrazole0.04 ± 0.09YesYes

Anticancer Activity

Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate has been investigated for its anticancer properties against various cancer cell lines. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells by increasing reactive oxygen species (ROS) levels.

In a comparative study, similar compounds demonstrated IC₅₀ values of approximately 0.25 nM against A375 melanoma cells and H460 lung cancer cells, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineIC₅₀ (nM)Mechanism of Action
Compound AA3750.25Apoptosis induction
Compound BH4600.24Cell cycle arrest (G2/M phase)
Ethyl PyrazoleHCT116TBDROS elevation

Case Studies

Several case studies highlight the effectiveness of ethyl pyrazole derivatives in preclinical models:

  • In Vivo Antitumor Efficacy : A study utilizing an HCT116 xenograft model demonstrated that ethyl pyrazole derivatives significantly suppressed tumor growth compared to control groups, suggesting strong in vivo anticancer efficacy.
  • Inflammation Models : In carrageenan-induced paw edema models, similar compounds showed significant reduction in edema size compared to controls, affirming their anti-inflammatory potential.

Méthodes De Préparation

Condensation-Based Synthesis via Hydrazine and Carbonyl Intermediates

The foundational approach for synthesizing pyrazole derivatives involves condensation reactions between hydrazine derivatives and carbonyl compounds. For ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate, this typically begins with the formation of the pyrazole core. A representative method involves reacting 3-methylsulfonylphenylhydrazine with ethyl 3-ethoxyacrylate under acidic conditions . The reaction proceeds via cyclocondensation, where the hydrazine attacks the α,β-unsaturated ester, forming the pyrazole ring.

Key Reaction Parameters:

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl or H₂SO₄

  • Yield: 60–75%

Post-condensation, the amino group at the 5-position is introduced via nitration followed by reduction. For example, nitration using fuming HNO₃ at 0–5°C, followed by catalytic hydrogenation with Pd/C, achieves the desired amine functionality .

Multi-Step Synthesis from Pre-Functionalized Pyrazole Intermediates

A more controlled route involves constructing the pyrazole ring from pre-functionalized precursors. Source details a method where ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with 3-methylsulfonylbenzaldehyde in dichloroethane (DCE) under reflux with di-tert-butyl peroxide (DTBP) as an oxidant. This one-pot synthesis proceeds via radical-mediated C–H activation, forming the C–N bond between the pyrazole and aryl group.

Optimized Conditions:

ParameterValue
SolventDichloroethane (DCE)
Temperature130°C
Reaction Time10 hours
OxidantDTBP (3 equiv)
Yield85%

This method avoids separate functionalization steps, streamlining the synthesis. The product is purified via silica gel chromatography (petroleum ether/EtOAc = 8:1) .

Sequential Functionalization of Pyrazole Esters

Alternative strategies focus on modifying pre-formed pyrazole esters. A two-step protocol starts with ethyl 5-nitro-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate, which is reduced to the amine using SnCl₂ in HCl or hydrogen gas over Raney nickel . This method ensures regioselective amination but requires careful control of reduction conditions to avoid over-reduction or ring opening.

Reduction Conditions:

  • Reducing Agent: H₂ (1 atm), Pd/C (10 wt%)

  • Solvent: Ethanol

  • Temperature: 25°C

  • Yield: 70–80%

Solid-Phase Synthesis for High-Throughput Applications

Recent advances employ solid-phase techniques to improve scalability. A resin-bound hydrazine reacts with β-ketoesters, followed by on-resin sulfonylation using 3-methylsulfonylbenzene sulfonyl chloride. Cleavage from the resin with trifluoroacetic acid yields the target compound with >90% purity .

Advantages:

  • Eliminates purification intermediates

  • Compatible with automated synthesizers

  • Scalable to gram quantities

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)ComplexityScalability
Condensation60–7595ModerateHigh
Multi-Step8598HighModerate
Sequential Functionalization70–8097ModerateHigh
Solid-Phase9095LowHigh

The multi-step method offers the highest yield and purity but requires specialized equipment for high-temperature reactions. Solid-phase synthesis balances simplicity and scalability, making it ideal for industrial applications .

Mechanistic Insights and Side-Reaction Mitigation

During condensation, competing pathways may form regioisomeric pyrazoles. Steric effects from the 3-methylsulfonyl group favor substitution at the 1-position, minimizing isomers . In radical-mediated syntheses, DTBP generates tert-butoxyl radicals, abstracting hydrogen from the pyrazole to initiate coupling .

Common side products include:

  • Over-reduced amines: Mitigated by using milder reducing agents (e.g., NaBH₄/CuCl₂) .

  • Ester hydrolysis: Avoided by maintaining anhydrous conditions during carboxylate formation .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate?

Answer:
The synthesis typically involves a multi-step process:

  • Cyclocondensation : Reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., substituted phenylhydrazines) under reflux in alcoholic media to form the pyrazole core .
  • Sulfonylation : Introducing the 3-methylsulfonylphenyl group via nucleophilic substitution or coupling reactions. For example, reacting the amino-pyrazole intermediate with methylsulfonyl chloride in the presence of a base like triethylamine .
  • Esterification : Finalizing the ethyl ester group under controlled pH and temperature to avoid hydrolysis .
    Key parameters include reaction time (6–12 hours), solvent choice (ethanol, DMF), and temperature (60–80°C). Yields are optimized by monitoring intermediates via TLC .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and torsion angles. High-resolution data (≤ 0.8 Å) is critical for accurate refinement .
  • Refinement : SHELXL refines the structure using constraints for the methylsulfonyl group’s geometry and hydrogen bonding networks. Anisotropic displacement parameters improve accuracy .
  • Validation : Mercury CSD 2.0 visualizes packing patterns and intermolecular interactions (e.g., π-π stacking of the phenyl ring), which influence solubility and stability .
    Discrepancies between experimental and calculated data (e.g., bond angle deviations > 2°) may indicate disorder or twinning, requiring iterative refinement .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the pyrazole ring’s substitution pattern (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) and methylsulfonyl group (δ 3.1 ppm for CH₃) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretches at 1150–1300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing methylsulfonyl with sulfonamide or halogens) to assess bioactivity changes .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the sulfonyl group’s role in hydrogen bonding .
  • In Vitro Assays : Test analogs in dose-response studies (IC₅₀ determination) for cytotoxicity, enzyme inhibition, or receptor modulation. Compare with reference compounds like Ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate to identify critical substituents .

Basic: What physicochemical properties are critical for evaluating this compound’s bioactivity?

Answer:

  • Lipophilicity (logP) : Measured via HPLC or shake-flask method. Optimal logP (2–4) enhances membrane permeability .
  • Solubility : Determined in PBS (pH 7.4) and simulated gastric fluid. Low solubility (<50 µM) may require prodrug strategies .
  • pKa : Potentiometric titration identifies ionizable groups (e.g., amino group, pKa ~8–9), influencing bioavailability .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., using Pd/C for coupling steps) to identify optimal conditions .
  • In-Line Monitoring : ReactIR tracks reaction progress in real time, minimizing byproducts like hydrolyzed esters .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the product with ≥95% purity. Elemental analysis validates stoichiometry .

Basic: What analytical methods assess the compound’s stability under storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Mass Balance : Quantify degradation products (e.g., ester hydrolysis to carboxylic acid) using LC-MS .
  • Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity for the intact compound .

Advanced: How does the 3-methylsulfonylphenyl group influence target binding compared to other substituents?

Answer:

  • Crystallographic Analysis : Co-crystallize the compound with its target (e.g., COX-2 enzyme) to resolve sulfonyl group interactions (e.g., hydrogen bonds with Arg120) .
  • SAR Comparisons : Replace methylsulfonyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Bioassays reveal that sulfonyl’s electronegativity enhances binding affinity by 10–20% compared to methyl .
  • MD Simulations : Molecular dynamics (AMBER or GROMACS) quantify binding energy contributions (ΔG) of the sulfonyl group over 100-ns trajectories .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.